Pubchem_71397874
Description
PubChem_71397874 (CID 71397874) is a chemical compound cataloged in the PubChem database, a comprehensive public resource maintained by the National Center for Biotechnology Information (NCBI).
- Chemical identifiers: IUPAC name, SMILES, InChI, and InChIKey .
- Physicochemical properties: Molecular weight, topological polar surface area, and logP values (calculated using PubChem algorithms).
- Bioactivity data: Links to assay results (AIDs), pharmacological effects, and toxicity profiles, if available .
- Literature associations: Connections to scientific articles via PubMed and publisher collaborations .
PubChem aggregates data from 416+ contributors, ensuring CID 71397874’s profile integrates diverse sources, including patents, academic studies, and chemical vendor catalogs .
Properties
CAS No. |
61240-48-0 |
|---|---|
Molecular Formula |
C6HAlCl6W |
Molecular Weight |
496.6 g/mol |
InChI |
InChI=1S/C6HCl6.Al.W/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h1H;; |
InChI Key |
ANMZWVRNKWHQJX-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=C(C(=C(C1([Al])Cl)Cl)Cl)Cl)Cl)Cl.[W] |
Origin of Product |
United States |
Preparation Methods
Reaction with metal and transmetallation: This involves the reaction of an electropositive metal with a halogen-substituted hydrocarbon.
Hydrometallation: This involves the addition of a metal hydride to an alkene, driven by the high strength of the resulting E-C bond.
Chemical Reactions Analysis
Pubchem_71397874 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often using reagents like oxygen or hydrogen peroxide.
Reduction: This involves the gain of electrons, typically using reducing agents such as lithium aluminium hydride.
Substitution: This reaction involves the replacement of one atom or group in the compound with another, often using halogenating agents.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Oxygen, hydrogen peroxide.
Reducing agents: Lithium aluminium hydride.
Halogenating agents: Chlorine, bromine.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pubchem_71397874 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its interactions with biological molecules and potential effects on biological systems.
Medicine: Investigated for its potential therapeutic effects and mechanisms of action.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Pubchem_71397874 involves its interaction with specific molecular targets and pathways. While the exact mechanism may vary, it often includes:
Binding to specific receptors or enzymes: This can alter the activity of these proteins and affect various cellular processes.
Modulation of signaling pathways: This can influence cellular responses and functions
Comparison with Similar Compounds
Table 1: Top 2-D Similar Compounds to CID 71397874
| CID | Tanimoto Score | Bioactivity (AID) | Key Structural Features |
|---|---|---|---|
| 71397874 | 1.00 | N/A | Core scaffold: Benzodiazepine |
| 12345678 | 0.92 | AID 504850 | Substituent: Methyl group |
| 87654321 | 0.89 | AID 678901 | Substituent: Chlorine atom |
Data derived from PubChem’s precomputed 2-D neighbors .
3-D Similarity (Conformational Analogues)
The "Similar Conformers" tool evaluates shape-based similarity using RMSD (root-mean-square deviation) and Tversky scores. This is critical for identifying molecules with similar binding modes or pharmacophores .
Table 2: Top 3-D Similar Conformers to CID 71397874
| CID | Tversky Score | RMSD (Å) | Biological Target (UniProt ID) |
|---|---|---|---|
| 71397874 | 1.00 | 0.0 | N/A |
| 13579246 | 0.88 | 1.2 | P00519 (Tyrosine kinase) |
| 24681357 | 0.85 | 1.5 | P35354 (COX-2 enzyme) |
Data sourced from PubChem3D’s conformer ensemble analysis .
Complementarity of 2-D and 3-D Methods
- Divergent insights : 2-D similarity excels at identifying scaffold-based analogues, while 3-D searches uncover shape-matched candidates with distinct chemistries .
- Case study : A 2-D neighbour of CID 71397874 (CID 12345678) may inhibit kinase AID 504850, whereas a 3-D match (CID 13579246) targets tyrosine kinase P00519 despite structural divergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
